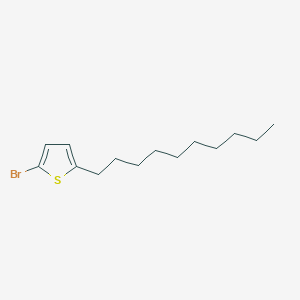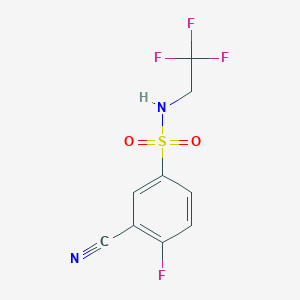
3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
Overview
Description
“3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1394040-52-8 . It has a molecular weight of 282.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H6F4N2O2S/c10-8-2-1-7 (3-6 (8)4-14)18 (16,17)15-5-9 (11,12)13/h1-3,15H,5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.22 . It is a powder that is stored at room temperature .Scientific Research Applications
Kinase Inhibitor Synthesis :
- A study by Wong et al. (2010) explored using the attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group for synthesizing potential inhibitors of serine-threonine kinases, important for cancer treatment. The synthesized compounds showed significant inhibitory activity against human cyclin-dependent kinase 2, a key target in cancer therapy (Wong et al., 2010).
Genotoxic Impurity Quantification :
- Katta et al. (2017) synthesized a similar compound and developed an ultra-performance liquid chromatography (UPLC) method to quantify it as a genotoxic impurity in Escitalopram Oxalate. This work demonstrates the importance of sensitive analytical methods in drug quality control (Katta et al., 2017).
Polymorphism in Aromatic Sulfonamides :
- Terada et al. (2012) investigated the polymorphism of aromatic sulfonamides with fluorine groups. They found that sulfonamides with fluorine afforded polymorphs or pseudopolymorphs, suggesting the significant role of fluorine in the molecular arrangement of these compounds (Terada et al., 2012).
Carbonic Anhydrase Inhibitory Activities :
- Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. These findings have potential implications in the design of new therapeutic agents (Kucukoglu et al., 2016).
Anticonvulsant Synthesis :
- Saemian et al. (2006) discussed the synthesis of 1,2,3-triazole anticonvulsants, including derivatives with a sulfonamide group. This study highlights the utility of such compounds in the development of new anticonvulsant drugs (Saemian et al., 2006).
properties
IUPAC Name |
3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O2S/c10-8-2-1-7(3-6(8)4-14)18(16,17)15-5-9(11,12)13/h1-3,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMNERAQUITYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(F)(F)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



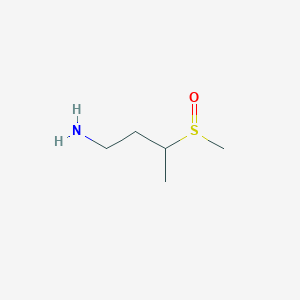
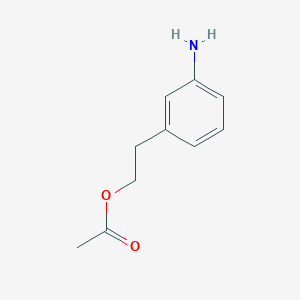
![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)
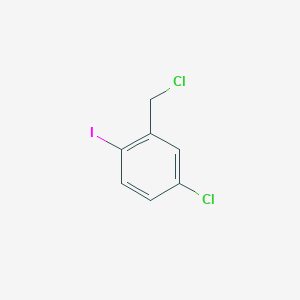
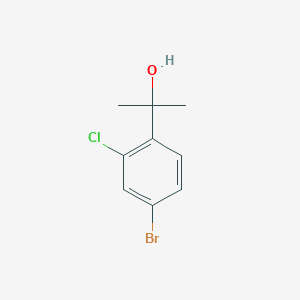
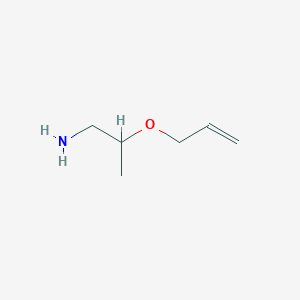
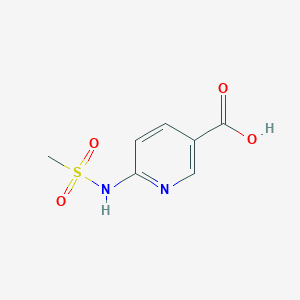
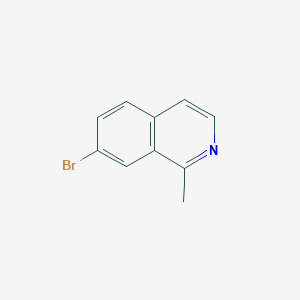
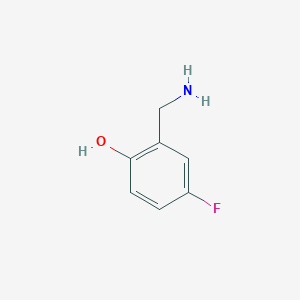
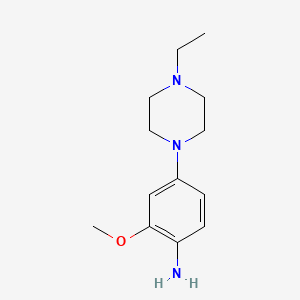
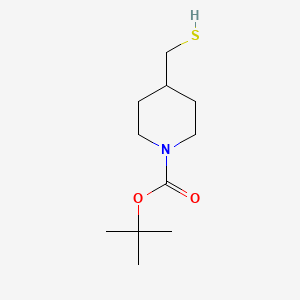
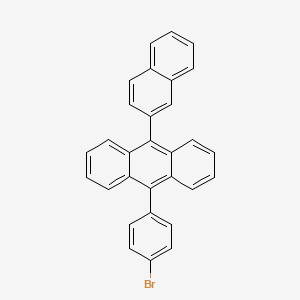
![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1373904.png)
